molecular formula C17H17N3O2 B2710032 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-76-6

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B2710032
CAS No.: 866010-76-6
M. Wt: 295.342
InChI Key: JIVJFCWVZDVAMF-UHFFFAOYSA-N
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Description

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a synthetic organic compound with the molecular formula C17H17N3O2 This compound is characterized by the presence of a pyrrole ring substituted with a 4-cyanophenyl group and a diethyl-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide typically involves a multi-step process:

  • Formation of the Pyrrole Ring: : The initial step involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

  • Introduction of the 4-Cyanophenyl Group: : The next step involves the introduction of the 4-cyanophenyl group to the pyrrole ring. This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the 4-cyanophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.

  • Formation of the Diethyl-Oxoacetamide Moiety: : The final step involves the acylation of the pyrrole derivative with diethyl oxalate under basic conditions to form the diethyl-oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the diethyl-oxoacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the diethyl-oxoacetamide moiety.

Scientific Research Applications

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

  • Medicine: : Explored for its potential therapeutic effects. Studies focus on its ability to interact with specific biological targets, making it a candidate for drug development.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide can be compared with other similar compounds, such as:

    2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide: Similar structure but with dimethyl groups instead of diethyl groups, leading to different chemical and biological properties.

    This compound: Similar structure but with different substituents on the pyrrole ring, affecting its reactivity and applications.

Properties

IUPAC Name

2-[1-(4-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-6-5-11-20(15)14-9-7-13(12-18)8-10-14/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVJFCWVZDVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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